![molecular formula C9H12N6 B14012192 n,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine CAS No. 19359-59-2](/img/structure/B14012192.png)
n,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is part of the triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of n,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine typically involves the reaction of pyrimidine derivatives with triazine compounds under specific conditions. One common method includes the use of diethylamine as a reagent, which reacts with pyrimido[5,4-e][1,2,4]triazin-5-amine to form the desired compound. The reaction conditions often involve elevated temperatures and the presence of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
N,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as pharmaceutical agents. Their ability to interact with specific enzymes and receptors makes them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of n,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. In the case of antimicrobial activity, it may disrupt the function of essential bacterial enzymes, leading to cell death. The specific pathways involved depend on the biological target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
N,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine can be compared with other similar compounds such as:
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Known for its energetic properties and stability.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Noted for its high nitrogen content and applications in high-energy materials.
Hydrazinium cyamelurate: Recognized for its thermal stability and use in energetic applications.
The uniqueness of this compound lies in its specific structure and the versatility of its applications across different fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
19359-59-2 |
|---|---|
Formule moléculaire |
C9H12N6 |
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
N,N-diethylpyrimido[5,4-e][1,2,4]triazin-5-amine |
InChI |
InChI=1S/C9H12N6/c1-3-15(4-2)9-7-8(11-5-12-9)14-13-6-10-7/h5-6H,3-4H2,1-2H3 |
Clé InChI |
NWDWWVLAHKHDRU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC=NC2=C1N=CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


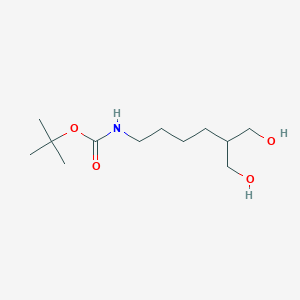
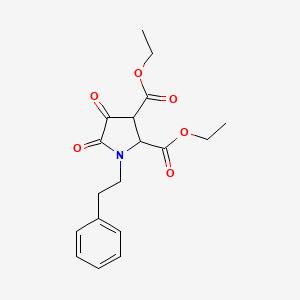
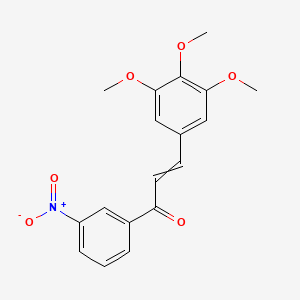
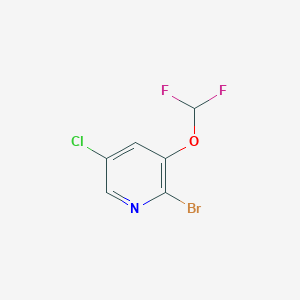
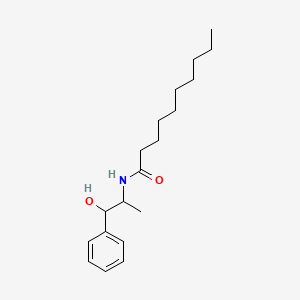

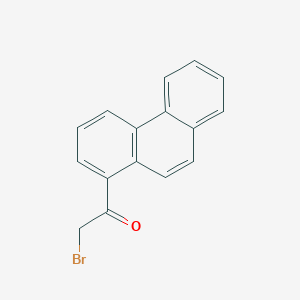
![rel-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B14012152.png)
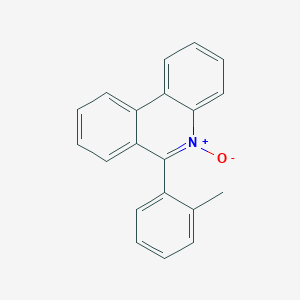

amino}benzoyl)amino]pentanedioate](/img/structure/B14012166.png)
![Cyclohexanecarboxylicacid, 1-[(2-cyanophenyl)methyl]-2-oxo-, ethyl ester](/img/structure/B14012180.png)
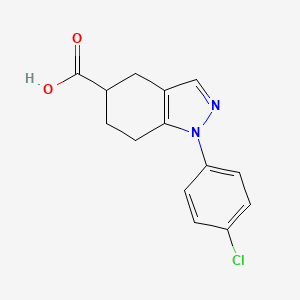
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-morpholin-4-ylmethanone;ethanesulfonic acid](/img/structure/B14012193.png)
